3-Bromo-l-phenylalanine
Overview
Description
3-Bromo-l-phenylalanine: is a derivative of the amino acid phenylalanine, characterized by the presence of a bromine atom at the third position of the phenyl ring. This compound is known for its applications in organic synthesis and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-l-phenylalanine can be synthesized through the bromination of l-phenylalanine. One common method involves the use of bromine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where l-phenylalanine is treated with bromine or bromine-containing reagents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-l-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other parts of the molecule
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of brominated phenylalanine derivatives with higher oxidation states.
Reduction Products: Reduction typically yields de-brominated phenylalanine or other reduced derivatives
Scientific Research Applications
3-Bromo-l-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals
Biology: The compound is utilized in studies involving protein structure and function, as it can be incorporated into peptides and proteins to study their properties
Medicine: Research into potential therapeutic applications, including its use as an intermediate in the synthesis of drugs
Industry: Employed in the production of various chemical products and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of 3-Bromo-l-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The bromine atom can participate in various interactions, including hydrogen bonding and van der Waals forces, affecting the overall conformation and activity of the biomolecules .
Comparison with Similar Compounds
3-Chloro-l-phenylalanine: Similar in structure but with a chlorine atom instead of bromine.
3-Fluoro-l-phenylalanine: Contains a fluorine atom at the third position.
3-Iodo-l-phenylalanine: Features an iodine atom at the third position
Uniqueness: 3-Bromo-l-phenylalanine is unique due to the specific properties imparted by the bromine atom, such as its size, electronegativity, and ability to participate in specific types of chemical interactions. These properties can influence the reactivity and behavior of the compound in ways that are distinct from its halogenated counterparts .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-bromophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMOHOYNMWWBAU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376126 | |
Record name | 3-bromo-l-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82311-69-1 | |
Record name | 3-bromo-l-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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